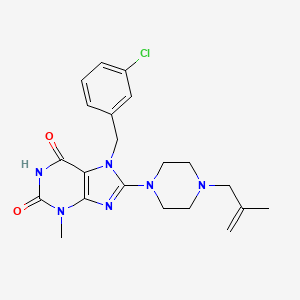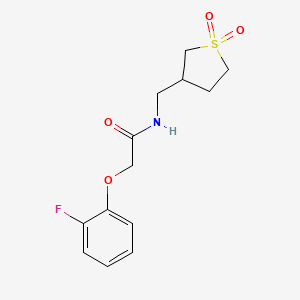
Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate and its derivatives involves chemical modification of pyridine derivatives and condensation reactions. A study by Shiozawa et al. (1984) details the synthesis of homologs through the chemical modification of pyridine derivatives and condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation. The condensation pathway is briefly discussed, highlighting the synthesis process's complexity and precision (Shiozawa et al., 1984).
Molecular Structure Analysis
The molecular structure of this compound has been explored through Density Functional Theory (DFT) calculations, providing insights into its equilibrium geometry, energy levels, and atomic charges. Halim and Ibrahim (2017) conducted DFT calculations to investigate its structure, revealing details about the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and performed Natural Bond Orbital (NBO) analysis. This study offers a comprehensive understanding of the compound's electronic structure and properties (Halim & Ibrahim, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of this compound include its reactivity and interaction with other chemical entities. Studies on its synthesis and antibacterial evaluation indicate that specific derivatives exhibit protective effects against bacterial infections, showcasing the compound's potential in pharmaceutical applications. For instance, Santilli et al. (1975) synthesized a series of derivatives and evaluated their antibacterial effectiveness, providing insights into the chemical reactivity and potential therapeutic applications of these compounds (Santilli, Scotese, & Yurchenco, 1975).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A notable application of compounds related to methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is in the development of antibacterial agents. For instance, fluoro-naphthyridines have been synthesized and evaluated for their in vitro and in vivo antibacterial activities, with specific derivatives showing promising results as therapeutic agents due to enhanced antibacterial properties (Bouzard et al., 1992). Similarly, novel naphthyridine carboxylic acids demonstrated excellent in vitro antibacterial activity against both Gram-positive and Gram-negative strains, highlighting their potential as antibacterial agents (Jacquet et al., 1992).
Synthesis and Chemical Properties
The synthesis of polyfunctionally substituted naphthyridines, including derivatives of 5,6-dihydro-8-hydroxy-5-oxo-naphthyridine-7-carboxylic acid and its isomers, has been explored, providing insights into their spectroscopic properties and potential pharmacological activities (Perillo et al., 2009). These findings contribute to the understanding of the chemical and structural features that influence the activity of naphthyridine derivatives.
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies have been conducted on naphthyridine derivatives, such as the study on solvatochromism in certain naphthyridine compounds. These studies provide valuable information on the interaction of these compounds with solvents, contributing to the understanding of their chemical behavior and potential applications in various fields (Santo et al., 2003).
Novel Synthesis Methods
Research has also focused on developing novel and efficient synthesis methods for naphthyridine derivatives. For example, a method using magnesium chloride for the synthesis of 5-oxo-6-carboxy-naphthyridines offers a streamlined approach with stoichiometric ratios of reactants, highlighting an efficient process for obtaining these compounds (Chua et al., 2008).
Propiedades
IUPAC Name |
methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWLQHQGNXLQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)


![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)